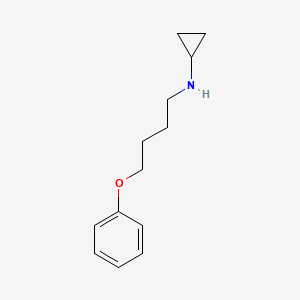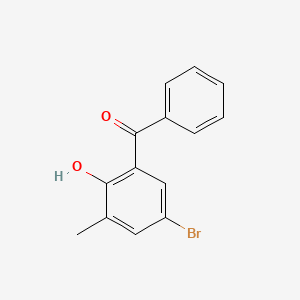
(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone is an aromatic ketone with a bromine atom, a hydroxyl group, and a methyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-bromo-2-hydroxy-3-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 5-bromo-2-hydroxy-3-methylphenylmethanol.
Substitution: Formation of 5-methoxy-2-hydroxy-3-methylphenyl(phenyl)methanone.
Aplicaciones Científicas De Investigación
(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-hydroxy-3-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a methyl group.
(5-Bromo-2-hydroxy-3-methylphenyl)(4-methoxyphenyl)methanone: Similar structure but with an additional methoxy group on the phenyl ring.
(5-Bromo-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom on the phenyl ring
Uniqueness
(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group on the same phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
6723-13-3 |
|---|---|
Fórmula molecular |
C14H11BrO2 |
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
(5-bromo-2-hydroxy-3-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11BrO2/c1-9-7-11(15)8-12(13(9)16)14(17)10-5-3-2-4-6-10/h2-8,16H,1H3 |
Clave InChI |
REEJSAFBYKGOIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


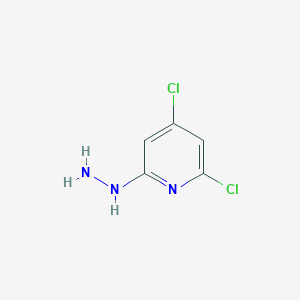
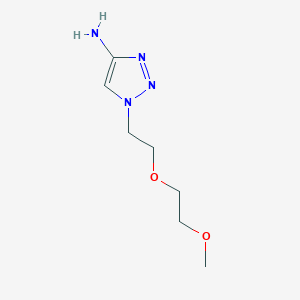
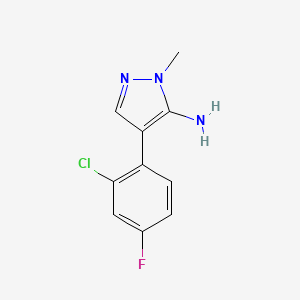
![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)
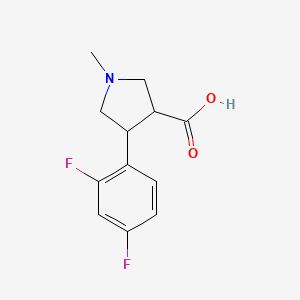
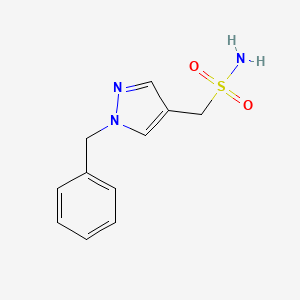
![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)
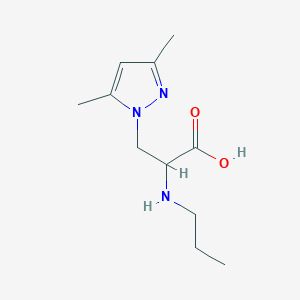
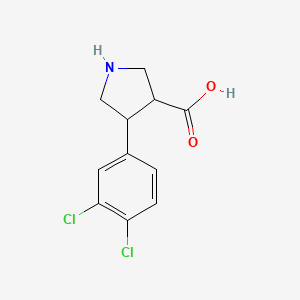
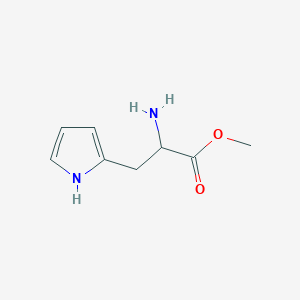
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)

![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
